TAK285-Iodo, commonly referred to as TAK-285, is a potent dual inhibitor of the human epidermal growth factor receptor (HER2) and the epidermal growth factor receptor (EGFR). It belongs to a class of compounds characterized by a pyrrolo[3,2-d]pyrimidine scaffold. TAK-285 is primarily investigated for its potential in treating various cancers, particularly those exhibiting overexpression of HER2 and EGFR. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth and angiogenesis, making it a candidate for clinical development in oncology .
TAK-285 was developed by Takeda Pharmaceutical Company Limited. It is classified as a small molecule inhibitor specifically targeting the tyrosine kinase activity of HER2 and EGFR. The compound's design was influenced by the need for effective treatments against cancers that are resistant to conventional therapies, particularly breast and lung cancers .
The synthesis of TAK-285 involves several key steps that utilize established organic chemistry techniques. The general synthetic pathway includes:
The synthesis typically involves refluxing reactions in solvents like absolute ethanol, often with catalytic amounts of acids to facilitate the formation of desired intermediates. Characterization of the synthesized compound is performed using techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy to confirm the structure and purity .
TAK-285 exhibits a complex molecular structure that includes:
The molecular formula of TAK-285 is CHClFNO, with a molecular weight of approximately 385.82 g/mol. The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing its interactions within the ATP binding sites of HER2 and EGFR .
TAK-285 participates in several chemical reactions relevant to its function as an inhibitor:
The binding affinity and inhibition kinetics are characterized using assays that measure changes in enzymatic activity in response to varying concentrations of TAK-285. These studies often involve surface plasmon resonance or enzyme-linked immunosorbent assays to quantify interactions .
TAK-285 acts primarily by:
Preclinical studies have demonstrated that TAK-285 effectively reduces tumor cell proliferation in vitro and inhibits tumor growth in xenograft models. The compound's mechanism has been further elucidated through molecular docking studies and kinetic analyses .
Relevant analyses include thermal gravimetric analysis and differential scanning calorimetry to assess stability profiles .
TAK-285 has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4